Ritonavir O-β-D-Glucuronide Ritonavir O-β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.: 190649-36-6
VCID: VC0058026
InChI:
SMILES:
Molecular Formula: C₄₃H₅₆N₆O₁₁S₂
Molecular Weight: 897.07

Ritonavir O-β-D-Glucuronide

CAS No.: 190649-36-6

Cat. No.: VC0058026

Molecular Formula: C₄₃H₅₆N₆O₁₁S₂

Molecular Weight: 897.07

* For research use only. Not for human or veterinary use.

Ritonavir O-β-D-Glucuronide - 190649-36-6

Specification

CAS No. 190649-36-6
Molecular Formula C₄₃H₅₆N₆O₁₁S₂
Molecular Weight 897.07

Introduction

Chemical Structure and Properties

Molecular Composition and Formula

Ritonavir O-β-D-Glucuronide has the molecular formula C43H56N6O11S2C_{43}H_{56}N_{6}O_{11}S_{2}, with a molecular weight of 897.07 g/mol . The compound is structurally derived from ritonavir through the addition of a glucuronic acid moiety to the parent molecule. This conjugation significantly alters its physicochemical properties, including solubility and polarity.

Structural Description

The compound features a β-D-glucuronic acid group attached to the ritonavir backbone through an O-glycosidic bond. The stereochemistry of the glucuronic acid moiety is crucial for its biological activity and interaction with enzymes involved in its formation and clearance. The stereochemical configuration is consistent with naturally occurring β-D-glucuronides.

Physicochemical Properties

Ritonavir O-β-D-Glucuronide exhibits increased hydrophilicity compared to its parent molecule due to the presence of multiple hydroxyl groups in the glucuronic acid moiety. This property facilitates its excretion via renal and biliary pathways. Its accurate mass is calculated as 896.3448 Da .

PropertyValue
Molecular FormulaC43H56N6O11S2C_{43}H_{56}N_{6}O_{11}S_{2}
Molecular Weight897.07 g/mol
Accurate Mass896.3448 Da
HydrophilicityHigh
SolubilityWater-soluble

Metabolic Pathway and Formation

Phase II Metabolism

Ritonavir undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6 . Following phase I oxidation reactions, phase II metabolism involves conjugation processes that enhance the compound's water solubility for excretion. Glucuronidation is one such process, catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs) .

Ritonavir O-β-D-Glucuronide is formed when UGT enzymes transfer a glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) to one of the hydroxyl groups on ritonavir . This reaction significantly alters the pharmacokinetic profile of ritonavir by facilitating its elimination.

Enzymatic Specificity

The primary enzyme responsible for this reaction is UGT1A1, although other isoforms such as UGT1A3 and UGT2B7 may also contribute under certain conditions . The activity of these enzymes can be influenced by genetic polymorphisms, drug-drug interactions, and disease states.

Elimination Pathways

Once formed, Ritonavir O-β-D-Glucuronide is excreted primarily via bile into the gastrointestinal tract or through renal filtration into urine . Its increased hydrophilicity ensures efficient clearance from the body.

Pharmacological Implications

Role in Drug Efficacy

The formation of Ritonavir O-β-D-Glucuronide represents a detoxification process that reduces the active concentration of ritonavir in plasma . While this limits ritonavir's therapeutic efficacy as an HIV protease inhibitor, it also mitigates potential toxicity associated with prolonged systemic exposure.

Drug Interactions

Ritonavir is known to inhibit CYP3A4 and other metabolic enzymes . This inhibition can alter the formation rate of Ritonavir O-β-D-Glucuronide and affect the metabolism of co-administered drugs that rely on similar pathways . Understanding these interactions is critical for optimizing combination antiretroviral therapies.

Resistance Mechanisms

The rapid metabolism of ritonavir into inactive metabolites like Ritonavir O-β-D-Glucuronide can contribute to subtherapeutic drug levels in some patients, potentially leading to viral resistance . Strategies to modulate this metabolic pathway may enhance drug effectiveness.

Analytical Characterization

Detection Methods

Quantifying Ritonavir O-β-D-Glucuronide in biological matrices requires sensitive analytical techniques due to its low plasma concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) or mass spectrometric (MS) detection is commonly used for analyzing Ritonavir O-β-D-Glucuronide . The method involves separating the metabolite from other components in plasma or urine samples based on its unique retention time and spectral properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC alone . It allows for simultaneous quantification of ritonavir and its metabolites, including Ritonavir O-β-D-Glucuronide.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides structural confirmation by identifying characteristic chemical shifts associated with the glucuronic acid moiety and other functional groups .

Pharmacokinetic Studies

Pharmacokinetic studies have revealed that Ritonavir O-β-D-Glucuronide exhibits a shorter half-life than ritonavir due to its rapid excretion . These studies are essential for understanding drug disposition and optimizing dosing regimens.

Clinical Relevance

Therapeutic Monitoring

Monitoring levels of Ritonavir O-β-D-Glucuronide can provide insights into individual variations in drug metabolism and help tailor antiretroviral therapy .

Personalized Medicine

Genetic polymorphisms in UGT enzymes can influence the formation rate of Ritonavir O-β-D-Glucuronide . Identifying these polymorphisms may enable personalized dosing strategies to improve treatment outcomes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator